molecular formula C14H12N6O4S B14930689 2-(4-nitro-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

Cat. No.: B14930689
M. Wt: 360.35 g/mol
InChI Key: ZPTWBOBNPADPFA-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a quinazolinone moiety

Preparation Methods

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The quinazolinone moiety is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro group and quinazolinone moiety play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrazole and quinazolinone derivatives. Compared to these, 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both nitro and sulfanyl groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C14H12N6O4S

Molecular Weight

360.35 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C14H12N6O4S/c1-8(18-7-9(6-15-18)20(23)24)12(21)17-19-13(22)10-4-2-3-5-11(10)16-14(19)25/h2-8H,1H3,(H,16,25)(H,17,21)

InChI Key

ZPTWBOBNPADPFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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